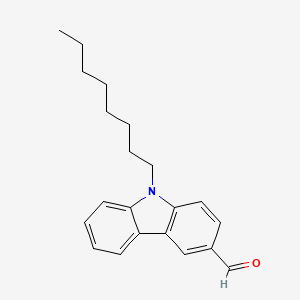

9-Octyl-9h-carbazole-3-carbaldehyde

Description

Historical Trajectories and Evolution of Carbazole (B46965) Chemistry in Contemporary Research

Carbazole (C₁₂H₉N), a heterocyclic aromatic compound, was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. mdpi.com Initially, its study was primarily of academic interest. However, over the past few decades, and particularly in the last ten years, scientific interest in the carbazole core has surged. rsc.org This renewed focus is driven by its presence in a wide array of biologically active natural products and its critical role in the development of functional materials. rsc.orgresearchgate.net The evolution of carbazole chemistry has been marked by the development of more efficient and selective synthesis methods, allowing for the creation of a vast library of derivatives with tailored properties. rsc.org

Foundational Significance of Carbazole Scaffolds in Modern Organic Synthesis and Functional Materials Science

The carbazole scaffold is a privileged structure in organic synthesis and materials science due to its unique electronic and photophysical properties. nih.govmagtech.com.cn Its rigid, planar, and electron-rich nature makes it an excellent building block for a variety of applications. researchgate.net In medicinal chemistry, carbazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netnih.gov

In the realm of materials science, carbazoles are integral to the development of organic light-emitting diodes (OLEDs), where they are used as host materials and emitters, particularly for blue light emission. magtech.com.cnresearchgate.net Their excellent hole-transporting capabilities also make them valuable in organic photovoltaics and other electronic devices. magtech.com.cnnih.gov The versatility of the carbazole core allows for functionalization at various positions, enabling chemists to fine-tune its properties for specific applications, from synthetic receptors to porous organic polymers for gas capture. nih.govntu.edu.sg

Structural Features and Research Relevance of 9-Octyl-9H-Carbazole-3-Carbaldehyde within the N-Alkylated Carbazole Family

This compound belongs to the family of N-alkylated carbazoles. Its structure is characterized by two key modifications to the basic carbazole framework:

An octyl group (an eight-carbon alkyl chain) attached to the nitrogen atom (position 9). This long alkyl chain enhances the solubility of the compound in organic solvents, which is a crucial property for its processing and application in solution-based fabrication techniques for electronic devices.

A carbaldehyde group (-CHO, also known as a formyl group) attached to the carbazole ring at position 3. The introduction of this electron-withdrawing group significantly influences the electronic properties of the molecule.

The formylation of N-alkylated carbazoles, such as the synthesis of the related compound 9-hexyl-9H-carbazole-3-carbaldehyde, is often achieved through the Vilsmeier-Haack reaction. researchgate.net This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings. researchgate.net The presence of the aldehyde group creates a site for further chemical modifications, allowing this compound to serve as a versatile intermediate in the synthesis of more complex molecules. For instance, it can undergo condensation reactions to form Schiff bases, which have applications as chelating agents. researchgate.net

The interplay between the electron-donating carbazole core and the electron-withdrawing carbaldehyde group can lead to interesting photophysical properties, making this compound and its derivatives promising candidates for applications in optoelectronics.

Current Research Landscape and Future Trajectories for this compound Investigations

Current research on carbazole derivatives is highly active, with a focus on developing new materials for a variety of applications. While specific research on this compound is still emerging, the broader trends in carbazole chemistry provide a clear indication of its potential future directions.

One significant area of investigation is its use as a building block for novel organic electronic materials. The aldehyde functionality allows for the extension of the conjugated system through reactions like the Knoevenagel or Wittig reactions, leading to the synthesis of new dyes and polymers for OLEDs and organic solar cells.

Furthermore, the biological activity of carbazole derivatives is a major research focus. researchgate.netnih.gov The structural motifs present in this compound could be explored for the development of new therapeutic agents. For example, a similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to have antitumor functions. nih.gov

Future research will likely involve:

Synthesis of Novel Derivatives: Utilizing the reactive aldehyde group to create a library of new compounds with tailored electronic and biological properties.

Photophysical and Electrochemical Characterization: In-depth studies of the optical and electronic properties of this compound and its derivatives to assess their suitability for various applications.

Device Fabrication and Testing: Incorporation of these new materials into electronic devices to evaluate their performance.

Biological Screening: Investigating the potential of these compounds as anticancer, antibacterial, or antiviral agents.

The unique combination of a soluble N-alkylated carbazole core and a reactive aldehyde group positions this compound as a valuable and versatile compound with significant potential for future discoveries in both materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25NO |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

9-octylcarbazole-3-carbaldehyde |

InChI |

InChI=1S/C21H25NO/c1-2-3-4-5-6-9-14-22-20-11-8-7-10-18(20)19-15-17(16-23)12-13-21(19)22/h7-8,10-13,15-16H,2-6,9,14H2,1H3 |

InChI Key |

VUUMYLRTNGCTCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 9 Octyl 9h Carbazole 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection for Carbazole-3-Carbaldehyde Architectures

Retrosynthetic analysis of 9-octyl-9H-carbazole-3-carbaldehyde reveals two main disconnection approaches. The most straightforward approach involves a functional group addition, specifically the formylation of the C-3 position of a 9-octylcarbazole (B1624908) precursor. This highlights 9-octylcarbazole as a crucial starting material. nih.govchemspider.com The octyl group at the nitrogen atom enhances solubility in organic solvents, a desirable property for processing in electronic device fabrication.

A second approach involves disconnecting the carbazole (B46965) ring itself. This can be envisioned through various cyclization strategies, such as palladium-catalyzed tandem reactions or 6π-electrocyclization. chim.itrsc.org For instance, a substituted indole-2-carboxaldehyde could react with a suitable partner to form the third ring of the carbazole nucleus. rsc.org Another strategy involves the construction of the carbazole framework from 3-triflato-2-pyrones and alkynyl anilines, which allows for precise control over the placement of substituents. oregonstate.edu The selection of precursors is dictated by the desired regioselectivity and the compatibility of functional groups with the reaction conditions. For the target molecule, starting with a pre-formed carbazole is often more direct.

Direct Formylation Techniques for 9-Octylcarbazole

Direct formylation of the electron-rich carbazole ring is a common and effective strategy. The nitrogen atom's electron-donating nature activates the aromatic system, primarily at the 3, 6, and 9 positions. The presence of the N-octyl group directs formylation to the 3 and 6 positions.

Mechanistic Considerations and Optimization of Vilsmeier-Haack Formylation.rsc.orgnumberanalytics.comnih.gov

The Vilsmeier-Haack reaction is a widely used and efficient method for formylating electron-rich aromatic compounds like carbazoles. nih.govwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org

Mechanism:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich C-3 position of 9-octylcarbazole attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. numberanalytics.comchemistrysteps.com

Aromatization: The intermediate loses a proton to restore the aromaticity of the carbazole ring.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final this compound. wikipedia.orgorganic-chemistry.org

Optimization: Optimization of the Vilsmeier-Haack reaction is crucial for achieving high yields and selectivity. numberanalytics.com Key parameters that can be adjusted include:

Reagent Ratio: Varying the molar ratio of POCl₃ to DMF can influence the reactivity of the Vilsmeier reagent. numberanalytics.com

Temperature and Reaction Time: The reaction is often carried out at mild temperatures. Increasing the temperature can sometimes lead to di-formylation or other side reactions. nih.gov

Solvent: While DMF often serves as both a reagent and a solvent, other inert solvents can be used to control the reaction concentration and temperature.

A typical procedure involves the slow addition of POCl₃ to a solution of 9-octylcarbazole in DMF at low temperature, followed by stirring at room temperature or gentle heating until the reaction is complete.

Exploration of Gattermann-Koch and Related Electrophilic Formylation Reactions

The Gattermann-Koch reaction, which traditionally uses carbon monoxide and hydrochloric acid under pressure with a copper(I) chloride catalyst, is generally not suitable for sensitive substrates like N-alkylcarbazoles due to the harsh conditions. The Gattermann reaction, a related method using hydrogen cyanide and a Lewis acid, also presents challenges due to the toxicity of HCN.

However, modifications and alternative electrophilic formylation reagents can be considered. For instance, dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄ can introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde. These methods often suffer from lower regioselectivity and harsher conditions compared to the Vilsmeier-Haack reaction for substrates like carbazoles.

Stepwise Synthetic Routes Involving Functional Group Interconversions

An alternative to direct formylation is the synthesis of a 3-substituted 9-octylcarbazole followed by conversion of the substituent into a carbaldehyde.

Pathways from 3-Substituted Carbazole Derivatives to the Carbaldehyde Moiety

Several functional groups at the 3-position can serve as precursors to the carbaldehyde.

Oxidation of a 3-Methyl Group: If 3-methyl-9-octylcarbazole is available, the methyl group can be oxidized to an aldehyde. Reagents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be employed for this transformation.

Oxidation of a 3-Hydroxymethyl Group: A 3-hydroxymethyl-9-octylcarbazole can be readily oxidized to the aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions to prevent over-oxidation to the carboxylic acid. The precursor alcohol can be synthesized, for example, by the reduction of a corresponding 3-ester derivative.

Reduction of a 3-Carboxylic Acid or its Derivatives: A 9-octylcarbazole-3-carboxylic acid or its ester or acid chloride derivative can be reduced to the aldehyde. This often requires careful selection of reducing agents to avoid reduction to the alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for the partial reduction of esters to aldehydes.

Halogenation followed by Formylation: As mentioned in the ortho-lithiation strategy, a common route involves the bromination of 9-octylcarbazole at the 3-position, followed by a metal-halogen exchange and formylation. For example, N-bromosuccinimide (NBS) can be used for the bromination of N-alkylcarbazoles. chemicalbook.com

Below is a table summarizing a common synthetic route.

| Step | Reactant | Reagent(s) | Product |

| 1 | 9-Octylcarbazole | N-Bromosuccinimide (NBS), Chloroform (B151607)/Acetic Acid | 3-Bromo-9-octylcarbazole |

| 2 | 3-Bromo-9-octylcarbazole | n-Butyllithium (n-BuLi), then N,N-Dimethylformamide (DMF) | This compound |

This stepwise approach, while potentially longer, can offer advantages in terms of regiochemical control and availability of starting materials.

Coupling Reactions for the Direct Introduction of Aldehyde Functionality

The most prevalent and direct method for introducing an aldehyde group onto the carbazole core, particularly at the 3-position, is the Vilsmeier-Haack reaction. researchgate.netnih.govwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govwikipedia.orgorganic-chemistry.org The carbazole nucleus is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich 3-position of the 9-octyl-9H-carbazole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired this compound. wikipedia.org

A typical experimental procedure involves dissolving 9-octyl-9H-carbazole in DMF and cooling the mixture. A solution of POCl₃ in DMF is then added slowly, and the reaction is stirred for a period before being quenched with ice water. The product is then extracted and purified. nih.gov For the related compound, 9-ethyl-9H-carbazole, this method has been shown to produce the corresponding 3-carbaldehyde derivative in high yield (85%). nih.gov

While the Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic compounds like carbazoles, the regioselectivity can sometimes be influenced by the reaction conditions and the substitution pattern on the carbazole ring. researchgate.netrsc.org However, for 9-alkylcarbazoles, formylation predominantly occurs at the 3 and 6 positions.

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 9-Ethyl-9H-carbazole | POCl₃ | DMF | Cool to 273 K, stir for 10 h | 85% | nih.gov |

| 9-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | - | 0 °C | Very Good | rsc.org |

| Carbazole | NBS, DMF | DMF | 0 °C to RT, overnight | Quantitative | mdpi.com |

Advanced Methodologies for Reaction Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound primarily revolves around fine-tuning the parameters of the Vilsmeier-Haack reaction to maximize yield and purity while minimizing side products. Key variables that can be adjusted include the molar ratio of reactants, reaction temperature, and reaction time.

Molar Ratio: The stoichiometry between 9-octyl-9H-carbazole, POCl₃, and DMF is critical. An excess of the Vilsmeier reagent can potentially lead to di-formylation, particularly at the 6-position, yielding 9-octyl-9H-carbazole-3,6-dicarbaldehyde. Careful control of the molar equivalents of the formylating agent is therefore essential to favor mono-substitution.

Temperature Control: The Vilsmeier-Haack reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and improve selectivity. nih.gov Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion. nih.gov For instance, the synthesis of 9-benzyl-1-methylcarbazole-3-carbaldehyde was achieved by conducting the Vilsmeier-Haack reaction at elevated temperatures (100-120 °C), which also induced aromatization of a tetrahydrocarbazole precursor. rsc.org

Reaction Time: The duration of the reaction is another parameter that requires optimization. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. uobaghdad.edu.iq

Catalyst and Additives: While the standard Vilsmeier-Haack reaction does not typically employ a catalyst, variations of formylation reactions on different substrates have explored the use of catalysts to enhance efficiency. For example, in the synthesis of thiazolidinone derivatives from a related carbazole scaffold, a Ag/g-C₃N₄ nanocomposite has been used as a sustainable heterogeneous catalyst under ultrasound irradiation to improve yields. researchgate.net

| Parameter | Variation | Effect on Synthesis | Example/Reference |

| Molar Ratio | Excess POCl₃/DMF | Can lead to di-formylation (e.g., at the 6-position). | General principle of Vilsmeier-Haack on carbazoles. |

| Temperature | Low to High | Controls initial reactivity and can drive the reaction to completion or induce other transformations. | nih.gov, rsc.org |

| Reaction Time | Short vs. Long | Affects conversion rate and potential for side product formation. | uobaghdad.edu.iq |

| Catalyst | Heterogeneous Catalysts | Can improve yield and sustainability in related syntheses. | researchgate.net |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. mdpi.com For the synthesis of this compound, several strategies can be envisioned or adapted from related processes to make the synthesis more sustainable.

Solvent Selection: While DMF is the traditional solvent and reagent in the Vilsmeier-Haack reaction, its use is coming under scrutiny due to toxicity concerns. Exploring greener solvent alternatives is a key area of research. mdpi.com Although direct replacement in the Vilsmeier-Haack reaction is challenging due to DMF's dual role, research into alternative formylating agents that can be used in more benign solvents is ongoing.

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption. mdpi.comsciencescholar.us For example, microwave-assisted synthesis has been effectively used for the N-acylation of amides and the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, demonstrating its potential for accelerating related reactions. sciencescholar.us Similarly, ultrasound has been employed in the synthesis of thiazolidinones, showcasing its utility in promoting reactions involving carbazole derivatives. researchgate.net

Atom Economy: The Vilsmeier-Haack reaction itself has a reasonable atom economy for the formylation step, but the workup can generate significant aqueous waste. Optimizing the reaction to achieve high conversion and selectivity minimizes the need for extensive purification, thereby reducing solvent usage and waste generation.

Alternative Reagents: Research into less hazardous formylating agents to replace the POCl₃/DMF system is an active area. For instance, triphenylphosphine/1,2-diiodoethane has been used to promote the formylation of indoles with DMF, offering a potential, albeit different, pathway for introducing aldehyde groups onto heterocyclic systems. organic-chemistry.org

Advanced Chemical Reactivity and Derivatization Strategies of 9 Octyl 9h Carbazole 3 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Functionality

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to extending the conjugation of the carbazole (B46965) system and introducing new functional moieties.

The reaction of 9-octyl-9H-carbazole-3-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction, which involves the elimination of a water molecule, is a straightforward method for introducing nitrogen-containing functional groups. masterorganicchemistry.com These reactions are often catalyzed by acid. masterorganicchemistry.com

For instance, the condensation of related carbazole aldehydes with thiosemicarbazides yields thiosemicarbazone derivatives. In a typical procedure, the carbazole aldehyde and thiosemicarbazide (B42300) are refluxed in ethanol (B145695), sometimes with a catalytic amount of acetic acid, to produce the corresponding Schiff base. researchgate.net Similarly, reactions with other primary amines, such as 1,3-diaminopropan-2-ol, have been shown to proceed efficiently in absolute ethanol, yielding the corresponding bis-imine in a short time.

These imine derivatives are of interest for their potential applications in various fields, including as intermediates in the synthesis of more complex heterocyclic systems and as materials with specific optoelectronic properties.

Table 1: Examples of Condensation Reactions for Imine Formation with Carbazole Aldehydes

| Carbazole Aldehyde | Amine/Hydrazine Reactant | Product Type | Reference |

| 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde | thiosemicarbazide | Thiosemicarbazone | |

| 9-ethyl-9H-carbazole-3-carbaldehyde | 1,3-diaminopropan-2-ol | Schiff Base (Imine) | |

| 9H-carbazole-3-carbaldehyde | 4-phenyl-3-thiosemicarbazide | Thiosemicarbazone | researchgate.net |

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds and extending the π-conjugated system of the carbazole core. This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, which is a compound containing a CH₂ group flanked by two electron-withdrawing groups. nih.govorganic-chemistry.org

The reaction is typically catalyzed by a base, such as piperidine (B6355638) or potassium tert-butoxide, or by Lewis acids. nih.gov A variety of active methylene compounds can be employed, including malononitrile (B47326), ethyl cyanoacetate, and thiazolidine-2,4-dione. organic-chemistry.org For example, the condensation of a substituted carbazole-3-carbaldehyde with benzyl (B1604629) cyanide in the presence of potassium tert-butoxide in methanol (B129727) yields the corresponding acrylonitrile (B1666552) derivative.

The products of the Knoevenagel condensation are often highly conjugated molecules with interesting photophysical properties, making them suitable for applications in organic electronics, such as in the development of donor-π-acceptor fluorophores. The reaction conditions can be tuned to control the outcome, and in some cases, sequential reactions involving Knoevenagel condensation can lead to the formation of more complex cyclic structures. nih.gov

Table 2: Examples of Knoevenagel Condensation with Carbazole Aldehydes

| Carbazole Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 6-(benzo[d]thiazol-5-yl)-9-hexyl-9H-carbazole-3-carbaldehyde | benzyl cyanide | Potassium tert-butoxide, methanol, 65°C | (Z)-3-(6-(benzo[d]thiazol-5-yl)-9-hexyl-9H-carbazol-3-yl)-2-phenylacrylonitrile | |

| Carbazole aldehydes | malononitrile | Al₂O₃ | Extended π-system compounds | |

| Aromatic aldehydes | malononitrile | Gallium chloride, room temperature | Substituted alkenes | researchgate.net |

The Wittig reaction provides a versatile method for converting the aldehyde group of this compound into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The Wittig reaction is known for its high degree of regioselectivity in the formation of the carbon-carbon double bond.

The Aldol (B89426) condensation offers another pathway for C-C bond formation, where the aldehyde can react with an enolate ion derived from another carbonyl compound. scribd.com For instance, a double Aldol condensation can occur between an aromatic aldehyde and a ketone like acetone (B3395972) under basic conditions. scribd.com While specific examples with this compound are not detailed in the provided search results, the general principles of these reactions are applicable. scribd.comuobaghdad.edu.iq These methodologies allow for the introduction of a wide range of unsaturated substituents at the 3-position of the carbazole ring, further expanding the library of accessible derivatives.

Selective Reductions and Oxidations of the Aldehyde Group

The aldehyde functionality can be selectively transformed into an alcohol or a carboxylic acid group, providing access to another important class of functionalized carbazole derivatives.

The reduction of the carbaldehyde group to a primary alcohol, (9-octyl-9H-carbazol-3-yl)methanol, can be readily achieved using various reducing agents. rsc.org Common stoichiometric reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of carbazole-based aldehydes with sodium borohydride in methanol is a known method to obtain the corresponding hydroxymethyl-containing compounds. rsc.org

However, care must be taken with the reaction conditions, as over-reduction or side reactions can occur. In one reported case, attempting to reduce 9H-carbazole-3-carbaldehyde with sodium borohydride in refluxing methanol led to the loss of the carbonyl group and the formation of pure carbazole. researchgate.net This suggests that milder conditions, such as performing the reaction at a lower temperature (e.g., 0°C), may be necessary to achieve the desired selective reduction to the alcohol. researchgate.net Catalytic hydrogenation can also be employed for this reduction, offering a potentially cleaner and more scalable alternative.

The aldehyde group can be easily oxidized to a carboxylic acid, providing a route to 9-octyl-9H-carbazole-3-carboxylic acid and its derivatives. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this transformation. The resulting carboxylic acid is a valuable intermediate that can be further derivatized, for example, through esterification or amidation, to produce a wide range of functional materials.

The synthesis of carbazole-3-carboxylic acids can also be achieved through other synthetic routes, such as the Cadogan reductive cyclization of a 2-nitrobiphenyl (B167123) derivative followed by hydrolysis of the resulting ester. This highlights the versatility in accessing this important class of carbazole derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Carbazole Core (Post-Formylation)

The introduction of the formyl group via methods like the Vilsmeier-Haack reaction not only adds a key functional handle but also influences the subsequent reactivity of the carbazole core. researchgate.net The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present at an ortho or para position relative to the aldehyde. libretexts.orgnih.gov

Electrophilic Aromatic Substitution:

While the carbazole ring is generally electron-rich, the presence of the deactivating carbaldehyde group directs further electrophilic substitution to specific positions. The nitrogen atom of the carbazole can still facilitate electrophilic attack, but the reaction conditions need to be carefully controlled. Common electrophilic substitution reactions like nitration, halogenation, and sulfonation can be performed on the carbazole ring. The directing influence of the existing substituents (the alkyl chain and the aldehyde) will determine the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the carbazole core of derivatives of this compound is less common than electrophilic substitution but can be a powerful tool for introducing specific functionalities. libretexts.orgnih.gov This type of reaction typically requires the presence of a good leaving group (like a halide) on the aromatic ring and is facilitated by the presence of strong electron-withdrawing groups. libretexts.orgjuniperpublishers.com For instance, if a halogen were introduced at a position ortho or para to the carbaldehyde, it would become a viable site for nucleophilic attack. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Carbazole Moiety

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to carbazole derivatives to construct complex molecular architectures for various applications. chim.it

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. libretexts.org This reaction is particularly useful for introducing ethynyl (B1212043) linkages to the carbazole core, which can extend the conjugation length of the molecule, a desirable feature for optoelectronic materials.

To utilize the Sonogashira reaction, this compound would first need to be halogenated, typically at one of the available positions on the carbazole rings. This halogenated derivative can then be coupled with a variety of terminal alkynes. The choice of catalyst, such as Pd(PPh₃)₄/CuI, and reaction conditions are crucial to prevent side reactions like oxidative homocoupling. libretexts.org Recent research has also explored copper-free Sonogashira reactions to simplify product purification. rsc.org

A general scheme for a Sonogashira coupling reaction on a halogenated derivative of this compound is shown below:

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. masterorganicchemistry.com It is widely used to form biaryl linkages. A halogenated derivative of this compound can be coupled with various arylboronic acids to synthesize more complex carbazole-based structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. masterorganicchemistry.commdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction can be used to introduce vinyl groups onto the carbazole core, providing a route to polymers and other functional materials. Similar to the Suzuki and Sonogashira reactions, a halogenated carbazole derivative is required as a starting material. masterorganicchemistry.commdpi.com

Other Cross-Coupling Reactions: Beyond the Suzuki and Heck reactions, other transition metal-catalyzed reactions can be employed to form C-N and C-S bonds. For example, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine functionalities to the carbazole core. Similarly, palladium- or copper-catalyzed reactions can be used to form C-S bonds, leading to sulfur-containing carbazole derivatives.

The table below summarizes key aspects of these important cross-coupling reactions.

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(PPh₃)₄ / CuI | C-C (sp-sp²) |

| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Pd(PPh₃)₄ + Base | C-C (sp²-sp²) |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ + Ligand | C-C (sp²-sp²) |

A more recent and atom-economical approach to functionalizing carbazoles involves the direct activation of C-H bonds, which avoids the need for pre-functionalization (e.g., halogenation). chim.it Transition metal catalysts, often directed by a functional group on the substrate, can selectively activate a specific C-H bond and facilitate its coupling with another reagent. chim.it For this compound, the carbaldehyde group or the nitrogen atom could potentially act as a directing group, guiding the catalyst to activate a nearby C-H bond for functionalization. This strategy offers a more efficient route to complex carbazole derivatives. chim.it

Multicomponent Reaction Strategies Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. researchgate.net The aldehyde functionality of this compound makes it an excellent candidate for participation in various MCRs.

For example, it can be used in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, where an aldehyde is a key starting material. By incorporating the carbazole moiety into the final product, MCRs provide a rapid and efficient route to complex, carbazole-containing heterocyclic structures with potential applications in medicinal chemistry and materials science. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 9 Octyl 9h Carbazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 9-octyl-9H-carbazole-3-carbaldehyde. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals characteristic signals that confirm the presence of the octyl chain, the carbazole (B46965) core, and the aldehyde functional group. The aldehyde proton typically appears as a singlet at a downfield chemical shift, often around 10 ppm. The protons of the hexyl chain at the 9-position are identifiable by their chemical shifts in the range of δ 1.2–1.8 ppm for the methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing at a characteristic downfield shift. For a related compound, 1,4-dimethoxy-9H-carbazole-3-carbaldehyde, the ¹³C NMR spectrum has been documented, providing a reference for the carbazole framework. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Carbazole Derivatives

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.0 | Aldehyde (C=O) | >180 |

| Aromatic (Carbazole) | 7.0 - 8.5 | Aromatic (Carbazole) | 110 - 145 |

| N-CH₂ (Octyl) | ~4.3 | N-CH₂ (Octyl) | ~43 |

| -(CH₂)₆- (Octyl) | 1.2 - 1.8 | -(CH₂)₆- (Octyl) | 22 - 32 |

| -CH₃ (Octyl) | ~0.8 | -CH₃ (Octyl) | ~14 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of carbazole derivatives and understanding their spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is crucial for tracing the connectivity within the octyl chain and assigning adjacent protons on the carbazole ring. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. rsc.orgsdsu.edu This is a highly sensitive proton-detected experiment. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is key to determining the conformation of the molecule, such as the orientation of the octyl chain relative to the carbazole plane. rsc.org

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule.

In the case of this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. For a related compound, 9-benzyl-9H-carbazole derivative, the ester carbonyl stretching band was observed at 1715 cm⁻¹. semanticscholar.org Additionally, C-H stretching vibrations of the aromatic carbazole ring and the aliphatic octyl chain would be observed.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbazole ring system. Size-selective Raman spectra of carbazole clusters have been used to study vibrational energy flow.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing its exact mass with high precision. For this compound, HRMS would verify the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carbazole derivatives include cleavage of the alkyl chain. For aldehydes, loss of a hydrogen atom (M-1) or the formyl group (M-29) are characteristic fragmentation patterns. libretexts.org

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Energy Levels

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic properties of this compound, which are fundamental to its use in optoelectronic devices.

UV-Vis Absorption: The UV-Vis spectrum reveals the electronic transitions within the molecule. Carbazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions of the conjugated carbazole system. The presence of the aldehyde group, an electron-withdrawing group, can influence the position and intensity of these absorption bands.

Photoluminescence: The photoluminescence spectrum provides information about the emissive properties of the molecule. Carbazole derivatives are known for their fluorescence. The introduction of an octyl group can enhance solubility and influence molecular packing, which in turn affects the emission characteristics in the solid state. The photoluminescence of related carbazole-based iridium(III) complexes has been studied, showing that the electronic properties of the ligands influence the emission wavelength. ornl.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For derivatives of 9-octyl-9H-carbazole, X-ray crystallography can reveal:

The planarity of the carbazole ring system. nih.gov

The conformation of the octyl chain, which often adopts an extended, all-trans conformation. nih.gov

The nature of intermolecular interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking, which govern the solid-state packing and influence the material's bulk properties. nih.govnih.gov

For example, the crystal structure of 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone shows that the carbazole unit is essentially planar and the octyl chain is in an all-trans conformation. nih.gov Similarly, the structure of 2,7-dibromo-9-octyl-9H-carbazole reveals that the octyl chains form a bilayer structure, isolating the carbazole units. nih.gov In the case of 9-ethyl-9H-carbazole-3-carbaldehyde, the molecule is approximately planar, and weak intermolecular C-H···O hydrogen bonds contribute to the stability of the crystal structure. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for a Related Carbazole Derivative (9-Ethyl-9H-carbazole-3-carbaldehyde)

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₃NO | nih.govresearchgate.net |

| Molecular Weight | 223.26 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.6523 (10) | nih.govresearchgate.net |

| b (Å) | 8.2312 (6) | nih.govresearchgate.net |

| c (Å) | 13.8005 (12) | nih.govresearchgate.net |

| β (°) | 104.387 (1) | nih.govresearchgate.net |

| Volume (ų) | 1172.10 (17) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Other Advanced Characterization Techniques (e.g., Circular Dichroism for Chiral Derivatives)

Beyond the foundational spectroscopic techniques, a suite of advanced methodologies can provide deeper insights into the properties of this compound derivatives. These are particularly important for the development of functional materials.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

When a chiral center is introduced into a carbazole derivative, chiroptical techniques such as Circular Dichroism (CD) spectroscopy become indispensable. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules.

While specific studies on the circular dichroism of chiral derivatives of this compound are not extensively documented in publicly available literature, research on analogous chiral carbazole-based systems demonstrates the utility of this technique. For instance, a series of carbazole-based boron dipyrromethene (BODIPY) dyes incorporating chiral binaphthyl units have been synthesized and their chiroptical properties investigated. nih.govresearchgate.netrsc.org The CD spectra of these compounds revealed Cotton effects in the absorption region of the BODIPY moieties, confirming the transfer of chirality to the chromophoric system. nih.govresearchgate.netrsc.org

In a study on chiral organic photovoltaic catalysts, the CD spectra of enantiopure R- and S-chiral alkyl sidechains on a non-fullerene acceptor were measured in both solution and as nanoparticles dispersed in water. researchgate.net The spectra confirmed the chiral nature of the molecules and provided insights into their aggregation behavior. researchgate.net

Circularly Polarized Luminescence (CPL) Spectroscopy

Complementary to CD spectroscopy, Circularly Polarized Luminescence (CPL) measures the differential emission of left and right circularly polarized light from a chiral luminophore. This technique provides information about the chirality of the excited state. For chiral carbazole derivatives designed for applications in organic light-emitting diodes (OLEDs), CPL is a critical characterization tool.

Research on chiral carbazole-based BODIPYs has shown that these molecules exhibit CPL in both solution and the solid state. nih.govresearchgate.netrsc.org The dissymmetry factor (g_lum), a measure of the CPL intensity relative to the total luminescence, was found to be higher in the solid state for some derivatives, suggesting that intermolecular interactions can enhance the chiroptical properties. nih.govresearchgate.net The development of chiral carbazole-based materials with strong CPL is a burgeoning field, with potential applications in 3D displays and secure communications. rsc.org

Nonlinear Optical (NLO) Properties

Carbazole derivatives are known to possess significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optical data storage. The NLO response of a material is characterized by parameters such as the second-order hyperpolarizability (β). Theoretical and experimental studies on various carbazole derivatives have been conducted to evaluate their NLO potential.

For example, a theoretical study on quinoline-carbazole compounds, including a derivative with an N-octyl substituent on the carbazole ring, investigated their linear and nonlinear optical responses using density functional theory (DFT) calculations. nih.gov Such studies help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties. nih.gov Experimental investigations on N-ethylcarbazole derivatives have also been performed to test their NLO properties. nih.gov

Solvatochromism and Thermochromism

The photophysical properties of carbazole derivatives can be sensitive to their environment. Solvatochromism, the change in the color of a substance with the polarity of the solvent, and thermochromism, the change in color with temperature, are important characteristics for sensing applications.

A study on A–π–D–π–A type carbazole derivatives, where A is an acceptor and D is the carbazole donor, revealed remarkable solvatochromism. rsc.org The emission color of these compounds could be tuned from blue in nonpolar solvents to orange-red in polar solvents due to intramolecular charge transfer (ICT). rsc.org While not specifically on this compound, this research highlights the potential for pronounced environmental sensitivity in related structures. Similarly, thermochromic behavior has been observed in other carbazole-based systems. researchgate.net

Two-Photon Absorption (TPA)

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is highly valuable for applications such as 3D microfabrication, high-resolution fluorescence microscopy, and photodynamic therapy. The TPA cross-section (σ₂) is a measure of the efficiency of this process. The investigation of TPA in carbazole derivatives is an active area of research, with studies focusing on how the molecular structure influences the TPA cross-section.

Interactive Data Table: Advanced Characterization of Carbazole Derivatives

The following table summarizes findings from advanced characterization studies on various carbazole derivatives, providing examples of the data obtained from these techniques.

| Compound/System | Technique | Key Findings | Reference(s) |

| Chiral Carbazole-Based BODIPYs | Circular Dichroism (CD) & Circularly Polarized Luminescence (CPL) | Showed Cotton effects in CD spectra and CPL in solution and solid state. Higher g_lum in the solid state for some derivatives. | nih.gov, researchgate.net, rsc.org |

| Chiral Organic Photovoltaic Catalysts | Circular Dichroism (CD) | Confirmed chirality and provided insights into aggregation in solution and as nanoparticles. | researchgate.net |

| Quinoline-Carbazole with N-Octyl Group | Density Functional Theory (DFT) for NLO properties | Calculated linear polarizability (<α>) and second-order hyperpolarizability (β) to evaluate NLO response. | nih.gov |

| N-Ethylcarbazole Derivatives | Nonlinear Optical (NLO) Measurements | Synthesized and tested for NLO properties. | nih.gov |

| A–π–D–π–A Carbazole Derivatives | Solvatochromism | Emission color tuned from blue (in hexane) to orange-red (in DMSO) due to intramolecular charge transfer (ICT). | rsc.org |

| Carbazolyl-bis(imidazole) | Thermochromism & Piezochromism | Exhibited color changes upon heating and grinding. | researchgate.net |

Computational and Theoretical Investigations of 9 Octyl 9h Carbazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules like 9-Octyl-9H-carbazole-3-carbaldehyde. By approximating the many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying relatively large organic molecules.

DFT calculations on carbazole (B46965) derivatives, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov For this compound, these calculations would confirm the planarity of the carbazole core and determine the orientation of the octyl and carbaldehyde substituents. The electron-withdrawing nature of the aldehyde group and the electron-donating character of the carbazole nitrogen significantly influence the electronic distribution within the molecule. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and the energy required for its lowest electronic excitation. nih.gov

In this compound, the HOMO is typically localized on the electron-rich carbazole ring system, reflecting its ability to donate electrons. digitellinc.com Conversely, the LUMO is generally centered on the electron-deficient aldehyde group and the adjacent benzene (B151609) ring of the carbazole moiety. digitellinc.com This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system and facilitates intramolecular charge transfer (ICT) upon photoexcitation. The octyl chain primarily influences solubility and solid-state packing and has a negligible effect on the frontier orbital energies.

The HOMO-LUMO gap can be correlated with experimental data from UV-Vis spectroscopy and cyclic voltammetry. nih.gov A smaller gap typically corresponds to a longer wavelength absorption maximum. DFT calculations provide a theoretical prediction of this gap, which is invaluable for designing molecules with specific optical properties. nih.gov

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Carbazole-3-Carbaldehyde Derivatives

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole-Benzothiadiazole (1) | -5.46 | -2.04 | 3.42 |

| Carbazole-Benzothiadiazole (2) | -5.39 | -2.89 | 2.50 |

| Carbazole-Anthracene (3) | -5.48 | -2.69 | 2.79 |

| Carbazole-Anthracene (4) | -5.41 | -2.90 | 2.51 |

Note: This table presents data for representative donor-acceptor carbazole systems to illustrate typical energy values. The values for this compound would be expected to be in a similar range, influenced by the specific carbaldehyde acceptor. Data adapted from related carbazole compounds. digitellinc.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would show a region of high negative potential (typically colored red) around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. mdpi.com Regions of positive potential (blue) would be expected over the hydrogen atoms of the carbazole ring. The nitrogen atom's potential is influenced by its involvement in the aromatic system and donation of its lone pair. Such studies reveal that the aldehyde group induces a charge transfer from the nitrogen atom to the substituted benzene ring, a key feature of its electronic structure. mdpi.comnih.gov

Quantum Chemical Calculations for Elucidating Reaction Mechanisms of Derivatization Reactions

Quantum chemical calculations are instrumental in understanding the reaction pathways and transition states of chemical reactions. For this compound, these methods can elucidate the mechanism of its synthesis, typically via the Vilsmeier-Haack reaction, or its subsequent derivatization.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation barriers and reaction kinetics. For instance, in the Knoevenagel condensation of a carbazole-3-carbaldehyde derivative, computational studies could model the nucleophilic attack of a methylene (B1212753) active compound at the carbonyl carbon, followed by dehydration, to predict the most favorable reaction pathway and the stability of the resulting product.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. For this compound, MD simulations are particularly useful for analyzing the conformational landscape of the flexible octyl chain. mdpi.com

Crystal structure analysis of related compounds reveals that long alkyl chains like octyl often adopt a fully extended, all-trans conformation to maximize packing efficiency. nih.gov MD simulations in different environments (e.g., in solution or in a simulated amorphous solid state) can explore the various possible conformations (gauche and anti) of the C-C bonds in the octyl chain and determine their relative populations. nih.gov This is crucial for understanding how the molecule will behave in solution or pack in a thin film, which affects the properties of organic electronic devices. nih.gov Furthermore, MD simulations can model intermolecular interactions, such as π–π stacking between carbazole units and van der Waals forces between the octyl chains, which govern self-assembly and bulk material properties. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization and identification of new compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the ¹H and ¹³C chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum helps in the definitive assignment of all signals. For carbazole derivatives, a good correlation between theoretical and experimental chemical shifts is often observed, although relativistic effects may need to be considered for carbons bonded to heavy atoms like iodine in other analogues.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition with the largest oscillator strength corresponds to the λ(max) observed in the experimental spectrum. For this compound, TD-DFT would predict the low-energy absorption band resulting from the π-π* and intramolecular charge transfer (ICT) transitions.

Table 2: Correlation of Experimental and Theoretical Spectroscopic Data for a Representative Carbazole Derivative

| Parameter | Experimental Value | Calculated Value | Method |

| ¹³C NMR (ppm) | |||

| C3, C6 | 97.4 | 101.65 | ZORA DFT |

| C4, C5 | 124.3 | 126.11 | ZORA DFT |

| C11, C14 | 124.9 | 125.13 | ZORA DFT |

| UV-Vis λ(max) (nm) | 350 | 345 | TD-B3LYP/6-31G(d) |

Note: This table shows representative data for other carbazole derivatives (3,6-diiodo-9-ethyl-9H-carbazole and a carbazole-o-carborane compound) to demonstrate the typical accuracy of computational predictions.

Theoretical Studies on Non-Covalent Interactions, Molecular Recognition, and Self-Assembly

The performance of organic materials is heavily dependent on how molecules organize in the solid state. Theoretical studies are vital for understanding the non-covalent interactions that direct molecular recognition and self-assembly.

Computational studies, including DFT with dispersion corrections (DFT-D) and MD simulations, can quantify the strength of these interactions. By analyzing potential energy surfaces for dimers and larger clusters, the preferred modes of molecular packing (e.g., herringbone, π-stacked) can be predicted. This knowledge is fundamental for controlling the morphology of thin films and for designing molecules that self-assemble into well-ordered structures with enhanced charge-transport properties.

Role of 9 Octyl 9h Carbazole 3 Carbaldehyde in Advanced Organic Materials Research and Design

Design Principles for Carbazole-Based Functional Materials Using Carbaldehyde as a Key Synthon

The design of functional materials based on 9-octyl-9H-carbazole-3-carbaldehyde is guided by several key principles. The introduction of the formyl (carbaldehyde) group onto the carbazole (B46965) ring is a critical step, often achieved through methods like the Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings. researchgate.net This carbaldehyde group serves as a versatile synthetic handle, or "synthon," allowing for the construction of more complex molecular and macromolecular architectures.

The core design principles revolve around the strategic manipulation of the molecule's components:

The Carbazole Core: This rigid, planar, and electron-rich heterocycle is the primary source of the desirable optoelectronic properties, including strong absorption in the UV region and blue-light emission.

The N-Octyl Group: The long alkyl chain attached to the nitrogen atom is crucial for ensuring solubility in common organic solvents. This is a vital practical consideration for material processing and device fabrication.

The 3-Carbaldehyde Group: The position and reactivity of this group are paramount. Its placement at the 3-position of the carbazole ring and its electron-withdrawing nature significantly influence the electronic structure and properties of the molecule. nih.govresearchgate.netnih.gov This allows for fine-tuning of the energy levels (HOMO/LUMO) of the resulting materials. The aldehyde's ability to undergo a wide array of chemical reactions is the cornerstone of its utility as a synthon.

| Design Element | Function | Impact on Material Properties |

| Carbazole Moiety | Electron-donating, hole-transporting core | Governs fundamental photophysical and electronic properties. |

| N-Octyl Chain | Solubilizing group | Enhances processability and film-forming characteristics. |

| 3-Carbaldehyde Group | Reactive synthon, electron-withdrawing group | Enables polymerization, derivatization, and electronic tuning. nih.govresearchgate.netnih.gov |

This compound as a Monomer and Building Block for Polymeric Materials Synthesis

The presence of the reactive aldehyde functionality makes this compound an ideal monomer for the synthesis of advanced polymeric materials. While carbazole itself can be a monomeric unit for conductive polymers, the aldehyde group opens up alternative polymerization pathways beyond those typically used for vinylcarbazole, which forms the well-known polymer poly(N-vinylcarbazole) (PVK). mdpi.com

Condensation polymerization is a primary strategy for incorporating this compound into polymer chains. The aldehyde group can react with various nucleophiles to form polymers with diverse linkages and properties.

Schiff Base Polymerization: Reaction with diamines leads to the formation of poly(azomethine)s or poly(Schiff base)s. These polymers are known for their thermal stability, semiconducting properties, and interesting optical behavior due to the extended π-conjugation along the polymer backbone.

Knoevenagel Condensation: Polymerization with molecules containing active methylene (B1212753) groups (e.g., malononitrile (B47326) derivatives) via the Knoevenagel condensation yields polymers with cyano-substituted double bonds. These groups can further enhance the electron-accepting properties of the polymer, making them suitable for applications in organic electronics.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be adapted for polymerization to create polymers with vinylene linkages, extending the conjugation and influencing the material's optical and electronic properties.

While the aldehyde group is primarily used in step-growth condensation reactions, it can also play a role in controlled polymerization techniques. nih.gov These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for precise control over polymer molecular weight and architecture. nih.gov

Research has shown that benzaldehyde (B42025) derivatives can act as organic photocatalysts for controlled radical polymerization of other monomers. rsc.org This suggests a potential role for the carbaldehyde moiety in this compound to mediate or participate in similar metal-free controlled polymerization processes, offering a greener alternative to traditional methods. rsc.org Although the aldehyde itself is not the polymerizable group in these chain-growth mechanisms, its electronic influence on the carbazole ring or its potential to initiate polymerization under specific conditions represents an area of active research.

| Polymerization Technique | Role of Aldehyde Group | Resulting Polymer Type |

| Schiff Base Condensation | Primary reactive site with amines | Poly(azomethine)s |

| Knoevenagel Condensation | Primary reactive site with active methylene compounds | Cyano-substituted conjugated polymers |

| Organocatalyzed Radical Polymerization | Potential as an organic photocatalyst | Polymers with controlled architecture (e.g., block copolymers) rsc.org |

Development of Oligomeric and Dendrimeric Architectures Incorporating this compound

The aldehyde functionality is a powerful tool for the bottom-up construction of well-defined oligomers and highly branched dendrimers. These architectures are of great interest for applications in light-emitting diodes, sensors, and light-harvesting systems.

The synthesis of dendrimers can be achieved through a divergent or convergent approach. Using this compound, a typical strategy would involve:

Reaction: The aldehyde group is reacted with a multifunctional core molecule.

Transformation: The terminal groups of the newly added units are chemically converted back into aldehyde functionalities.

Iteration: This two-step process is repeated to build successive generations of the dendrimer, with the carbazole units radiating from a central point.

This method allows for the precise placement of a large number of chromophoric carbazole units in a compact, three-dimensional structure, which can enhance properties like energy transfer and light emission efficiency.

Utilization in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.govrsc.org this compound is an excellent candidate for self-assembly research due to its combination of interacting motifs. nih.gov

π-π Stacking: The planar carbazole rings have a strong tendency to stack on top of one another, driven by attractive π-π interactions. This can lead to the formation of ordered columnar or layered structures.

Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor, interacting with suitable donor molecules or even with C-H bonds in neighboring molecules to form weak intermolecular hydrogen bonds that help stabilize crystal packing. nih.gov

By carefully balancing these non-covalent forces, it is possible to direct the self-assembly of this molecule into specific nanoscale morphologies like fibers, vesicles, or organogels, which are essential for the development of novel functional materials. nih.govnsf.gov

Applications as a Precursor for Molecular Probes and Chemosensors in Academic Research (Focus on Design)

The aldehyde group in this compound is a versatile precursor for designing specialized molecules for academic research, particularly in the area of molecular probes and chemosensors. The design principle is straightforward: use the aldehyde as a reactive anchor to attach a recognition unit that can selectively bind to a target analyte (e.g., a metal ion, an anion, or a biomolecule).

The fluorescence of the carbazole core is often sensitive to its local environment. When the attached recognition unit binds to an analyte, it can trigger a change in the photophysical properties of the carbazole, leading to a detectable signal such as:

Fluorescence Quenching or Enhancement: The emission intensity changes upon binding.

Ratiometric Sensing: The shape of the emission spectrum changes, allowing for more reliable measurements.

The aldehyde can be easily converted into a variety of other functional groups to facilitate the attachment of different recognition moieties, as shown in the table below.

| Starting Group | Reagent(s) | Resulting Functional Group | Application in Probe Design |

| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) | Ester or ether linkage to recognition units. |

| Aldehyde (-CHO) | R-NH₂ | Imine (-CH=N-R) | Schiff base sensors, often for metal ions. |

| Aldehyde (-CHO) | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid (-COOH) | Amide bond formation with amine-containing recognition units. |

This synthetic versatility allows researchers to design and create a vast library of novel sensors tailored for specific analytical tasks, building upon the excellent photophysical properties of the carbazole scaffold. While a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been studied for its biological activity, the focus here is on the chemical design principles for creating research tools like probes and sensors. nih.gov

Integration into Organic Electronics Research as a Precursor for Active Layer Components (Focus on Synthetic Role)

In the realm of organic electronics, this compound is a key intermediate for creating active layer components. The aldehyde functional group is readily converted into a variety of other functional groups or used in condensation reactions to extend the π-conjugated system of the molecule. This synthetic versatility is paramount for tuning the optical and electronic properties of the resulting materials, which is a critical aspect of designing efficient organic light-emitting diodes (OLEDs) and organic solar cells. The carbazole unit itself provides a robust, electron-rich core with excellent hole-transporting characteristics. mdpi.com

The general synthetic utility of carbazole-3-carbaldehydes is well-established. For instance, the Vilsmeier-Haack reaction is a common method to introduce the formyl group onto the carbazole scaffold. A procedure for a similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, involves dissolving the N-substituted carbazole in a solvent like N,N-dimethylformamide (DMF) and then slowly adding a phosphoryl chloride (POCl₃)/DMF solution at a reduced temperature. nih.gov This reaction provides the aldehyde precursor which is then used in subsequent synthetic steps.

The development of efficient and stable hole-transporting materials (HTMs) is crucial for the performance of devices like perovskite solar cells (PSCs) and OLEDs. bohrium.com Carbazole derivatives are excellent candidates for HTMs due to their inherent charge mobility. researchgate.net this compound acts as a foundational molecule for building more complex HTMs. The aldehyde group can be used as a synthetic handle to attach other electroactive moieties, such as triphenylamine (B166846) or other carbazole units, through reactions like the Wittig or Knoevenagel condensation. These reactions extend the conjugation and can create star-shaped or dendritic molecules, which often exhibit enhanced thermal stability and form stable amorphous films—a key requirement for device longevity. mdpi.comresearchgate.net

For example, research into novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine has demonstrated that conjugating different carbazole or triphenylamine derivatives leads to materials with high glass transition temperatures (Tg), ranging from 148 to 165 °C, and improved device efficiencies. mdpi.com While not using the 9-octyl derivative specifically, this work highlights the principle of using a carbazole aldehyde as a starting point. The synthetic strategy often involves converting the aldehyde to another functional group to enable coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to build up the final HTM structure. The resulting materials have shown the potential to achieve high power conversion efficiencies in PSCs, comparable to widely used materials like Spiro-OMeTAD, but with the potential for lower synthesis costs. bohrium.com

Table 1: Properties of Synthesized Hole-Transporting Materials Based on Carbazole Derivatives

| Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| HTM 3a | 148 | 450 | -5.45 | -2.10 |

| HTM 3b | 155 | 455 | -5.55 | -2.19 |

| HTM 3c | 165 | 535 | -5.50 | -2.15 |

Data derived from studies on similar carbazole-based HTMs to illustrate typical properties. mdpi.comresearchgate.net

In addition to hole transport, carbazole derivatives are integral to the development of light-emitting materials for OLEDs. researchgate.net They can function as the host material for phosphorescent or fluorescent emitters or as the emitter itself. The aldehyde group on this compound allows for the synthesis of a wide range of emissive compounds. Through condensation reactions with molecules containing active methylene groups (e.g., malononitrile derivatives) or through Wittig-type reactions, the π-conjugation of the carbazole core can be extended, leading to materials that emit light across the visible spectrum.

The electronic properties of the final molecule, and thus its emission color and efficiency, can be finely tuned by the choice of the reacting partner. The electron-withdrawing nature of the aldehyde group itself can induce charge-transfer characteristics within the molecule, which is a key principle in designing some types of light-emitting materials. nih.gov Research has shown that carbazole derivatives can be synthesized to have high quantum yields of fluorescence. researchgate.net Furthermore, the carbazole scaffold is known for its high triplet energy, making it an excellent host material for phosphorescent emitters, particularly for blue-light emission, which is a significant challenge in OLED technology. researchgate.net The synthetic accessibility provided by the carbaldehyde function is critical for creating a library of compounds to investigate structure-property relationships in the search for more efficient and stable light-emitting materials. rsc.org

Application in Catalysis Research as a Ligand or Scaffold for Metal Complexes

Beyond organic electronics, the structural features of this compound make it a valuable scaffold for designing ligands for metal complexes used in catalysis. The aldehyde group is a versatile anchor point for synthesizing multidentate ligands.

A prominent synthetic route involves the condensation of the carbaldehyde with a thiosemicarbazide (B42300) derivative, such as 4-phenylthiosemicarbazide, to form a thiosemicarbazone ligand (e.g., 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone). bookpi.orgorientjchem.org Thiosemicarbazones are well-known for their ability to chelate a wide range of metal ions due to the presence of both nitrogen and sulfur donor atoms. orientjchem.org

The resulting carbazole-based thiosemicarbazone ligand can then be reacted with metal salts (e.g., copper(II) chloride) to form stable metal complexes. orientjchem.org In these complexes, the ligand coordinates to the metal center, and the properties of the resulting complex are influenced by both the metal and the ligand structure. The carbazole unit can provide steric bulk and electronic effects that modulate the reactivity and stability of the metal center. These metal complexes have been investigated for various applications, and their catalytic potential is an area of active research. The ability to systematically modify the ligand structure, starting from the this compound precursor, allows for the tuning of the catalytic activity and selectivity of the corresponding metal complexes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-ethyl-9H-carbazole-3-carbaldehyde |

| N,N-dimethylformamide (DMF) |

| Phosphoryl chloride (POCl₃) |

| Triphenylamine |

| Spiro-OMeTAD |

| 4-(9H-carbazol-9-yl)triphenylamine |

| Malononitrile |

| 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone |

| 4-phenylthiosemicarbazide |

Mechanistic Insights into Key Transformations Involving 9 Octyl 9h Carbazole 3 Carbaldehyde

Reaction Coordinate Analysis of Formylation and Derivatization Pathways

The introduction of the aldehyde group onto the 9-octyl-9H-carbazole core and its subsequent conversion into other functional groups are fundamental transformations. The mechanisms of these pathways, primarily the Vilsmeier-Haack formylation and the Knoevenagel condensation, have been extensively studied.

Vilsmeier-Haack Formylation: The formylation of the electron-rich carbazole (B46965) ring is typically achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism.

Step 1: Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comjk-sci.com

Step 2: Electrophilic Attack: The electron-rich carbazole nucleus, activated by the nitrogen atom, attacks the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C3 position, which is electronically favored. This leads to the formation of a sigma complex (an arenium ion intermediate). chemistrysteps.comrsc.org

Step 3: Aromatization and Hydrolysis: A base, typically DMF, abstracts a proton from the sigma complex, restoring the aromaticity of the carbazole ring and forming an iminium salt intermediate. jk-sci.com Subsequent hydrolysis of this iminium salt during aqueous workup yields the final product, 9-octyl-9H-carbazole-3-carbaldehyde. wikipedia.org

Knoevenagel Condensation for Derivatization: this compound can be readily derivatized via the Knoevenagel condensation, a reaction between a carbonyl group and an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org

Step 1: Enolate Formation: The basic catalyst (e.g., piperidine (B6355638), pyridine) deprotonates the active methylene compound (e.g., malononitrile (B47326), cyanoacetic acid) to form a resonance-stabilized enolate ion. wikipedia.orgorganic-chemistry.org

Step 2: Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the carbazole-3-carbaldehyde, forming a β-hydroxy carbonyl intermediate (an aldol-type adduct). sigmaaldrich.comrsc.org

Step 3: Dehydration: This intermediate typically undergoes spontaneous dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product. wikipedia.orgrsc.org The long octyl chain on the carbazole nitrogen enhances the solubility of both the starting material and the product in organic solvents, facilitating the reaction.

Transition State Characterization and Activation Energy Determination for Critical Reactions

Computational chemistry provides significant insights into the energetics of reaction pathways, including the characterization of transition states and the determination of activation barriers.

For the Vilsmeier-Haack reaction , theoretical studies on the formation of the Vilsmeier reagent itself have been performed using various density functional theory (DFT) methods. researchgate.net These calculations help in understanding the stability of intermediates and the energy barriers for their formation. Studies on the formylation of carbazole have utilized semi-empirical MO calculations to characterize the transition structures involved in the electrophilic attack on the carbazole ring. rsc.org These analyses indicate that the formation of the 3-formyl product is kinetically and thermodynamically favored over other isomers. The activation barrier for the initial electrophilic attack is the rate-determining step, and its energy is influenced by the electron-donating ability of the carbazole nitrogen and the electrophilicity of the Vilsmeier reagent. chemistrysteps.com